Cilofexor

Overview

Description

Scientific Research Applications

Cilofexor has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of farnesoid X receptor agonists.

Biology: Investigated for its effects on cellular pathways and gene expression.

Medicine: Under clinical trials for treating liver diseases such as non-alcoholic fatty liver disease and primary sclerosing cholangitis.

Industry: Potential applications in the development of new therapeutic agents targeting liver diseases.

Mechanism of Action

Target of Action

Cilofexor primarily targets the farnesoid X receptor (FXR) , a nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism . FXR plays a crucial role in maintaining liver and metabolic health by modulating the expression of genes involved in these pathways.

Mode of Action

This compound acts as an agonist of FXR. Upon binding to FXR, this compound activates the receptor, leading to the transcription of FXR target genes. This activation results in the suppression of bile acid synthesis, increased bile acid transport, and improved lipid metabolism . The interaction between this compound and FXR also reduces inflammation and fibrosis in the liver .

Biochemical Pathways

The activation of FXR by this compound affects several biochemical pathways:

- Bile Acid Metabolism : FXR activation decreases the synthesis of bile acids by downregulating the enzyme CYP7A1, which is responsible for converting cholesterol to bile acids .

- Lipid Metabolism : FXR activation enhances lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipogenesis .

- Glucose Metabolism : FXR activation improves glucose homeostasis by modulating the expression of genes involved in gluconeogenesis and glycogen synthesis .

Pharmacokinetics

This compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : this compound is orally administered and absorbed in the gastrointestinal tract .

- Distribution : It is distributed throughout the body, with a significant concentration in the liver, its primary site of action .

- Metabolism : this compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes .

- Excretion : The compound and its metabolites are excreted via the biliary and renal routes .

These properties contribute to this compound’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action include:

- Reduction in Liver Fibrosis : By activating FXR, this compound reduces the expression of pro-fibrotic genes and decreases liver fibrosis .

- Improvement in Liver Function : this compound improves liver function by reducing inflammation and promoting bile acid homeostasis .

- Decreased Hepatic Steatosis : The activation of FXR leads to a reduction in hepatic fat accumulation, thereby decreasing steatosis .

Action Environment

Environmental factors can influence this compound’s action, efficacy, and stability:

- Diet : High-fat diets can affect the metabolism and efficacy of this compound by altering bile acid and lipid metabolism .

- Co-administration with Other Drugs : Drugs that induce or inhibit cytochrome P450 enzymes can impact this compound’s metabolism and bioavailability .

- Liver Health : The presence of liver disease can affect the distribution and metabolism of this compound, potentially altering its therapeutic effects .

Future Directions

Cilofexor is currently being evaluated in clinical trials for the treatment of NAFLD, NASH, and PSC . The phase 3 PRIMIS study is the largest randomized, double-blind, placebo-controlled trial in PSC to date and will allow for robust evaluation of the efficacy and safety of this compound in noncirrhotic patients with large-duct PSC . Furthermore, this compound has shown significant improvements in liver biochemistry and markers of cholestasis in patients with PSC in a phase 2 study .

Biochemical Analysis

Biochemical Properties

Cilofexor plays a significant role in biochemical reactions by acting as an agonist for the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates bile acid, lipid, and cholesterol metabolism . This compound interacts with FXR by binding to its ligand-binding domain, leading to the activation of FXR target genes . This interaction results in the modulation of various metabolic pathways, including the reduction of bile acid synthesis and the regulation of lipid metabolism .

Cellular Effects

This compound exerts its effects on various cell types, particularly hepatocytes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In hepatocytes, this compound activation of FXR leads to the upregulation of fibroblast growth factor 19 (FGF19) and the downregulation of bile acid synthesis . This results in reduced hepatic steatosis and fibrosis, as well as improved liver function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ligand-binding domain of FXR . This binding induces a conformational change in FXR, allowing it to interact with coactivators and initiate the transcription of target genes . This compound’s activation of FXR leads to the inhibition of bile acid synthesis by downregulating the expression of cholesterol 7 alpha-hydroxylase (CYP7A1), a key enzyme in bile acid production . Additionally, this compound modulates lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time in both in vitro and in vivo studies. This compound has demonstrated stability and sustained efficacy in reducing liver fibrosis and improving liver function over extended periods . In a 96-week open-label extension study, this compound showed sustained reductions in liver biochemistry parameters, including serum alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) . These findings suggest that this compound maintains its therapeutic effects over long-term use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rat model of NASH, this compound was well tolerated at doses up to 30 mg/kg for 10 weeks, with no obvious adverse effects . Higher doses of this compound resulted in greater reductions in liver fibrosis and portal hypertension

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its activation of FXR . FXR regulates bile acid, lipid, and cholesterol metabolism by modulating the expression of genes involved in these pathways . This compound’s activation of FXR leads to the downregulation of CYP7A1, reducing bile acid synthesis . Additionally, this compound influences lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipogenesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . It has been shown to interact with organic anion transporting polypeptides (OATPs) and P-glycoprotein (P-gp), which play a role in its cellular uptake and distribution . This compound’s distribution within tissues is influenced by its binding to FXR and its subsequent activation of target genes .

Subcellular Localization

The subcellular localization of this compound has been studied using fluorescent imaging in hepatoma cells . This compound demonstrates similar subcellular localization to other FXR agonists, with rapid washout from the membrane, consistent with a lower membrane residence time . This localization pattern contributes to its reduced hepatic transcriptional effects and its bias for FXR transcriptional activity in the intestine compared to the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cilofexor involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

- Formation of the azetidine ring.

- Introduction of the pyridine carboxylic acid moiety.

- Coupling reactions to attach the cyclopropyl and dichlorophenyl groups.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Cilofexor undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This reaction can affect the azetidine ring and other functional groups.

Substitution: This reaction can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups .

Comparison with Similar Compounds

Px-102: Another farnesoid X receptor agonist with similar pharmacodynamic effects but higher side effects.

Firsocostat: An acetyl-CoA carboxylase inhibitor used in combination with Cilofexor for enhanced therapeutic effects.

Semaglutide: A glucagon-like peptide-1 receptor agonist used in combination with this compound for treating non-alcoholic steatohepatitis

Uniqueness of this compound: this compound stands out due to its intestinal bias, which reduces hepatic side effects while maintaining efficacy. This unique property makes it a promising candidate for treating liver diseases with a manageable safety profile .

Properties

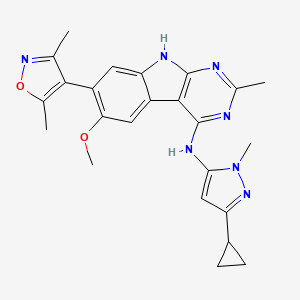

IUPAC Name |

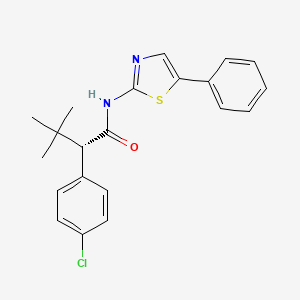

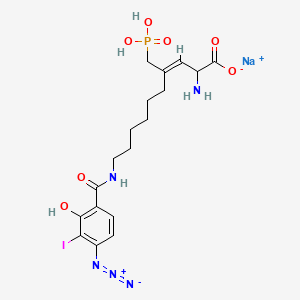

2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSKGLFYQAYZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22Cl3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418274-28-8 | |

| Record name | Cilofexor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1418274288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilofexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CILOFEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN2306954 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)